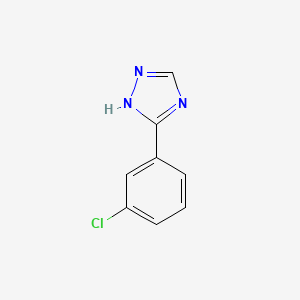

3-(3-Chlorophenyl)-1,2,4-triazole

Description

Contextual Importance of Nitrogen Heterocycles in Chemical Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of atoms of at least two different elements, one of which is nitrogen. These compounds are fundamental to life and are ubiquitous in nature, forming the core of many essential biomolecules like nucleic acids, vitamins, and hormones. sapub.orgnih.gov Their structural diversity and ability to engage in various chemical interactions, such as hydrogen bonding, make them crucial pharmacophores in drug discovery. frontiersin.org Consequently, nitrogen heterocycles are a cornerstone of medicinal chemistry and materials science, with applications ranging from pharmaceuticals and agrochemicals to polymers and dyes. nih.gov The continuous development of new synthetic methods for these compounds underscores their importance in modern organic chemistry.

Overview of 1,2,4-Triazole (B32235) Scaffolds in Contemporary Scientific Inquiry

Within the vast family of nitrogen heterocycles, the 1,2,4-triazole ring, a five-membered ring with three nitrogen atoms and two carbon atoms, is a particularly significant scaffold. nih.gov This structural motif is featured in a wide array of clinically used drugs, noted for their antifungal, antiviral, and anxiolytic properties. scispace.com The stability of the triazole ring and its capacity for diverse substitutions allow for the fine-tuning of a molecule's biological activity and physicochemical properties. nih.govfrontiersin.org

The synthesis of 1,2,4-triazoles can be achieved through several established methods, including the Einhorn–Brunner and Pellizzari reactions. sapub.orgurfu.ru The Einhorn-Brunner reaction involves the condensation of an imide with an alkyl hydrazine (B178648), while the Pellizzari reaction utilizes an amide and a hydrazide. sapub.orgurfu.ru These classical methods, along with more modern approaches like microwave-assisted synthesis, provide chemists with a robust toolkit for creating a diverse library of 1,2,4-triazole derivatives for further investigation. urfu.ru

The academic and industrial interest in 1,2,4-triazoles stems from their broad spectrum of biological activities, which includes antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. sapub.org This has cemented the 1,2,4-triazole core as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in active pharmaceutical ingredients.

Specific Research Focus on 3-(3-Chlorophenyl)-1,2,4-triazole and Related Derivatives

The compound this compound belongs to the family of aryl-substituted 1,2,4-triazoles. The introduction of a chlorophenyl group onto the triazole ring is a common strategy in medicinal chemistry to modulate the compound's biological activity. While specific research focusing exclusively on the unsubstituted this compound is limited in readily available literature, extensive research has been conducted on its closely related derivatives.

For instance, studies on derivatives often start with precursors like 3-chlorobenzohydrazide, which is then reacted with various isothiocyanates to form thiosemicarbazides. These intermediates are subsequently cyclized to yield 4-alkyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. scispace.com Although this results in a thione derivative rather than the simple triazole, it highlights a common synthetic pathway in this chemical family.

The research on derivatives of chlorophenyl-substituted 1,2,4-triazoles is vibrant, with many studies exploring their potential as enzyme inhibitors or as agents with antimicrobial and anti-inflammatory properties. The data generated from these studies, including spectroscopic and crystallographic information, provides valuable insights into the structure-activity relationships of this class of compounds.

While specific experimental data for this compound is not extensively documented in the reviewed literature, the characterization data for its isomers and closely related derivatives are available. The following tables present representative data for such compounds to illustrate the analytical properties of this chemical family.

Table 1: Spectroscopic Data for a Related Chlorophenyl-Triazole Derivative Data for 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

| Technique | Data |

|---|---|

| IR (cm⁻¹) | 3354, 3292 (N-H), 2580 (S-H), 1606 (C=N) |

| ¹H-NMR (δ ppm) | 3.84 (s, 2H, CH₂), 6.94-7.42 (m, 9H, Ar-H), 12.96 (s, 1H, SH) |

Source: mdpi.com

Table 2: Crystallographic Data for a Related Chlorophenyl-Triazole Derivative Data for a derivative of 1,2,4-triazole containing a chlorophenyl group

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 9.876(2) |

| c (Å) | 15.432(3) |

| β (°) | 108.12(3) |

Note: This data is illustrative for a related structure and not for this compound itself.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYNSIUZTQULBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Chlorophenyl 1,2,4 Triazole and Its Analogues

Foundational Synthetic Routes to 1,2,4-Triazole (B32235) Ring Systems

The synthesis of the 1,2,4-triazole core is a well-established area of heterocyclic chemistry, with several foundational routes being widely employed. These methods often involve the construction of the five-membered ring through the reaction of precursors that provide the necessary carbon and nitrogen atoms.

Cyclocondensation Reactions in Triazole Formation

Cyclocondensation reactions are a cornerstone in the synthesis of 1,2,4-triazole rings. These reactions typically involve the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule like water. Classic examples include the Pellizzari and Einhorn-Brunner reactions. scispace.com

Pellizzari Reaction: This method involves heating a mixture of an amide and an acyl hydrazide to produce a 3,5-disubstituted-1,2,4-triazole. For instance, the reaction of benzamide (B126) with benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. scispace.com

Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles through the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.com For example, N-formyl benzamide and phenyl hydrazine (B178648) can react to form 1,5-diphenyl-1,2,4-triazole. scispace.com

These foundational reactions highlight the general principle of combining a nitrogen-rich component (like hydrazine) with a component providing the carbon backbone to construct the triazole ring.

Utilization of Hydrazides and Isothiocyanates in Synthesis

A prevalent and versatile method for synthesizing 1,2,4-triazole derivatives involves the use of acid hydrazides and isothiocyanates. scispace.comnih.gov This pathway first involves the condensation of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. mdpi.commdpi.com This intermediate then undergoes cyclization under basic conditions to yield the 1,2,4-triazole-3-thione. nih.govmdpi.com

The general synthetic scheme can be summarized as follows:

Formation of Hydrazide: An appropriate carboxylic acid is reacted with hydrazine monohydrate to form the corresponding acid hydrazide. mdpi.com

Thiosemicarbazide Synthesis: The acid hydrazide is then condensed with a suitable isothiocyanate, often in a solvent like ethanol, to produce a 1,4-disubstituted thiosemicarbazide. mdpi.commdpi.com

Cyclization to Triazole: The thiosemicarbazide undergoes intramolecular cyclization in the presence of a base, such as sodium hydroxide (B78521), to form the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.commdpi.com Microwave irradiation has been shown to improve reaction yields in this step. mdpi.com

This method is highly adaptable, allowing for a wide range of substituents on the final triazole ring by varying the starting acid hydrazide and isothiocyanate.

Precision Synthesis of Chlorophenyl-Substituted 1,2,4-Triazole Cores

The synthesis of specifically substituted triazoles, such as those bearing a chlorophenyl group, requires careful selection of precursors and controlled reaction conditions to ensure the desired isomer is formed.

Precursor Selection and Intermediate Characterization

To synthesize 3-(3-Chlorophenyl)-1,2,4-triazole, the key precursors would be derived from 3-chlorobenzoic acid. The general strategy would involve:

Preparation of 3-Chlorobenzoyl Hydrazide: Reacting 3-chlorobenzoic acid with hydrazine hydrate (B1144303) would yield 3-chlorobenzoyl hydrazide.

Reaction with a Formyl Group Source: This hydrazide can then be reacted with a source for the remaining carbon atom of the triazole ring. Formamide is a common reagent for this purpose. organic-chemistry.org

Intermediate Formation: An important class of precursors for 1,2,4-triazoles are amidrazones. frontiersin.org In the context of chlorophenyl-substituted triazoles, the corresponding amidrazone would be a key intermediate to be formed and subsequently cyclized.

A study on the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives started with furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide, which were converted to 1,4-substituted thiosemicarbazides using various aryl isothiocyanates, including p-chlorophenylisothiocyanate. mdpi.com The resulting 1-(2-furoyl)-4-(4-chlorophenyl)thiosemicarbazide was a key, well-characterized intermediate. mdpi.com

Targeted Ring Closure and Aromatization Strategies

Once the appropriate precursor is synthesized, the next critical step is the ring closure to form the triazole, followed by aromatization.

Base-Catalyzed Cyclization: As mentioned, the cyclization of thiosemicarbazide intermediates is frequently achieved under basic conditions. mdpi.commdpi.com The use of aqueous sodium hydroxide followed by acidification is a common procedure. mdpi.com

Oxidative Aromatization: In some synthetic routes, the initially formed triazoline ring needs to be aromatized. This can be achieved through an oxidative process. frontiersin.orgnih.gov For instance, a method for synthesizing 1,2,4-triazoles from hydrazones and amines involves a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization, often under aerobic conditions. isres.org Copper-catalyzed reactions using oxygen from the air as the oxidant are also employed for both cyclization and aromatization. organic-chemistry.orgfrontiersin.org

The final structure is achieved through a dehydration-driven aromatization process or through oxidation, depending on the specific pathway. frontiersin.orgnih.gov

Contemporary Approaches in Triazole Synthesis

Modern synthetic chemistry has introduced several innovative approaches to the synthesis of 1,2,4-triazoles, often focusing on efficiency, milder reaction conditions, and broader substrate scope.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of 1,2,4-triazoles from hydrazines and formamide, often without the need for a catalyst. organic-chemistry.orgnih.gov

Copper-Catalyzed Reactions: Copper catalysts are widely used in modern triazole synthesis. frontiersin.org They can facilitate the oxidative coupling of various starting materials to form the triazole ring under an air atmosphere. organic-chemistry.org For example, a copper-catalyzed one-pot method has been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidative cyclization. frontiersin.orgnih.gov

Multi-component Reactions: These reactions involve combining three or more starting materials in a single step to form the final product, which is highly efficient. A one-pot process for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines has been reported. isres.org

Electrochemical Synthesis: An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) in alcohol provides a metal-free and oxidant-free method for synthesizing 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.orgisres.org

These contemporary methods offer significant advantages over classical routes, including higher yields, greater functional group tolerance, and more environmentally friendly conditions.

The table below summarizes some of the synthetic approaches for 1,2,4-triazoles.

| Synthetic Method | Key Reactants | Key Conditions | Product Type | Reference |

| Pellizzari Reaction | Amide, Acyl hydrazide | Heating | 3,5-Disubstituted-1,2,4-triazole | scispace.com |

| Einhorn-Brunner Reaction | Hydrazine, Diacylamine | Weak acid | Substituted 1,2,4-triazole | scispace.com |

| Hydrazide & Isothiocyanate Route | Acid hydrazide, Isothiocyanate | Base-catalyzed cyclization | 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol | mdpi.commdpi.com |

| Microwave-Assisted Synthesis | Hydrazine, Formamide | Microwave irradiation | Substituted 1,2,4-triazole | organic-chemistry.org |

| Copper-Catalyzed Oxidation | Amidine, Trialkylamine | Cu(II) catalyst, O₂ | 1,3-Disubstituted-1,2,4-triazole | isres.orgnih.gov |

| Multi-component Reaction | Carboxylic acid, Amidine, Hydrazine | One-pot | 1,3,5-Trisubstituted-1,2,4-triazole | isres.org |

| Electrochemical Synthesis | Aryl hydrazine, Paraformaldehyde, NH₄OAc | Electrochemical cell | 1-Aryl/1,5-Disubstituted-1,2,4-triazole | organic-chemistry.orgisres.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a significant green chemistry technique, offering substantial benefits over conventional heating methods. pnrjournal.comrsc.org This approach utilizes the ability of certain molecules to convert electromagnetic energy into heat, which can accelerate reaction rates, leading to higher yields in shorter timeframes. pnrjournal.comrsc.org The use of microwave irradiation is often associated with pollution-free and eco-friendly processes that are simple to handle. pnrjournal.com

In the context of 1,2,4-triazole synthesis, microwave irradiation has been successfully employed to produce a variety of derivatives. For instance, a series of 1,2,4-triazole analogues have been synthesized under microwave conditions, highlighting the efficiency of this method. pnrjournal.com One specific protocol involves the reaction of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with various aromatic aldehydes, followed by reaction with acetyl chloride to form substituted azetidin-2-ones. tsijournals.com Another example is the microwave-assisted synthesis of 1,2,4-triazolo[3,4-b] tsijournals.comasianpubs.orgnih.govthiadiazole derivatives. In this procedure, 3-(4-pyridyl)-4-amino-5-mercapto-1,2,4-triazole is reacted with substituted benzoic or phenylacetic acids in the presence of phosphorus oxychloride and heated under microwave irradiation (250 W) for 5 to 15 minutes. scielo.br

A comparative study on the synthesis of 1,2,3-triazole derivatives showed significantly reduced reaction times and improved yields with microwave irradiation compared to conventional heating. For example, a reaction that took 8 hours at 80°C conventionally was completed in 12 minutes under microwave irradiation. ias.ac.in These findings underscore the potential of microwave-assisted protocols for the rapid and efficient synthesis of this compound and its analogues.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 8 hours | Moderate | ias.ac.in |

| Microwave Irradiation | 12 minutes | High | ias.ac.in |

Ultrasound-Assisted Synthesis Methodologies

Ultrasound-assisted synthesis is another green and efficient technique that has been applied to the production of triazole derivatives. This method utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature conditions, which can enhance reaction rates and yields. asianpubs.orgmdpi.com

One reported method describes a facile, one-pot synthesis of 1,2,4-triazole derivatives under ultrasound irradiation. asianpubs.orgresearchgate.net This process involves the cyclization of α-nitrophenyl hydrazones with methylene (B1212753) amines, using sodium nitrite (B80452) as an oxidant and benzyl (B1604629) triethyl ammonium chloride as a phase transfer catalyst. asianpubs.orgresearchgate.net The reactions are typically refluxed for about an hour under sonication. asianpubs.org

In a different approach, N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives were synthesized in high yields (75-89%) using ultrasound radiation. mdpi.com The key step involved dissolving 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-2-thiol in dichloromethane (B109758) with sodium hydride, followed by the addition of substituted 2-bromoacetamides and sonication for 30-90 minutes at 45-55 °C. mdpi.com This demonstrates the utility of ultrasound in facilitating the synthesis of complex triazole derivatives. mdpi.com While not specific to the 3-chlorophenyl substitution, these methodologies are adaptable for its synthesis.

Table 2: Examples of Ultrasound-Assisted Synthesis of Triazole Derivatives

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| α-nitrophenyl hydrazones, methylene amines | Ultrasound, NaNO₂, BTEAC, Toluene, 100°C, 1h | 1,2,4-triazoles | 38.6-86.2% | asianpubs.org |

| 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-2-thiol, 2-bromoacetamides | Ultrasound, NaH, DCM, 45-55°C, 30-90 min | N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives | 75-89% | mdpi.com |

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot methodologies have been developed for the synthesis of 1,2,4-triazoles.

An iron-catalyzed one-pot synthesis of 3-amino-1,2,4-triazoles has been reported, which provides a novel and efficient route to these compounds. researchgate.net This method has been shown to be effective for a range of substituted substrates, including those with chloro-substituents, achieving yields between 84% and 87% for m-chloro and p-chlorophenyl derivatives respectively. researchgate.net

Another efficient one-pot protocol involves the synthesis of thiazolo[3,2-b]-s-triazoles from 5-methyl-1H-s-triazole-3-thiol and aliphatic or aromatic ketones. acs.org The reaction is carried out in refluxing acetic acid with a catalytic amount of sulfuric acid. acs.org Similarly, s-triazolo[3,4-b]-1,3,4-thiadiazines and s-triazolo[3,4-b] tsijournals.comasianpubs.orgnih.govthiadiazoles have been synthesized in a one-pot reaction from 4-amino-5-methyl-4H-s-triazole-3-thiol and ketones or cyano compounds under similar conditions. acs.org

Furthermore, a one-pot, two-component method for synthesizing 1,3-disubstituted 1,2,4-triazoles using N-methylimidazole and hydrazonoyl chlorides has been developed. isres.org These one-pot strategies streamline the synthetic process and provide efficient access to a variety of 1,2,4-triazole derivatives.

Table 3: One-Pot Synthesis of 1,2,4-Triazole Derivatives

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| Substituted Substrates | Iron (III) catalyst | 3-Amino-1,2,4-triazoles | 59-94% | researchgate.net |

| 5-methyl-1H-s-triazole-3-thiol, ketones | H₂SO₄/AcOH | Thiazolo[3,2-b]-s-triazoles | Good | acs.org |

Derivatization Strategies for Functionalizing this compound

The 1,2,4-triazole scaffold is amenable to a wide range of chemical modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. nih.gov

Introduction of Diverse Substituents on the Triazole Ring

The structural versatility of the 1,2,4-triazole ring allows for the attachment of various substituents at different positions. nih.gov For example, starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole, derivatization can be achieved by reacting it with ethyl bromoacetate (B1195939) to produce an ester derivative. erdogan.edu.tr This ester can then be converted to a hydrazide, which serves as a key intermediate for further modifications, such as the formation of arylidene hydrazides through reaction with aromatic aldehydes. erdogan.edu.tr

Synthesis of Fused Heterocyclic Systems Containing the Chlorophenyl-Triazole Moiety

Fusing the 1,2,4-triazole ring with other heterocyclic systems is a common strategy to generate novel chemical entities. The synthesis of 1,2,4-triazolo[3,4-b] tsijournals.comasianpubs.orgnih.govthiadiazoles is a notable example. This can be achieved by treating 4-amino-5-thioxo-1,2,4-triazole derivatives with substituted carboxylic acids in the presence of a cyclizing agent like phosphorus oxychloride, often under microwave irradiation for enhanced efficiency. scielo.br

Another important fused system, thiazolo[3,2-b]-s-triazole, can be synthesized through a one-pot reaction of a triazole-thiol with ketones in the presence of an acid catalyst. acs.org Specifically, the interaction of 5-methyl-1H-s-triazole-3-thiol with ketones in refluxing acetic acid containing a catalytic amount of sulfuric acid yields cyclized thiazolo[3,2-b]-s-triazoles. acs.org The synthesis of more complex fused systems like 5H- tsijournals.comnih.govnih.govtriazolo[5′,1′:2,3] tsijournals.comasianpubs.orgthiazino[5,4-c]quinolines has also been described, starting from 1,2,4-triazole-5-thiols and substituted quinolines. These methods provide pathways to a variety of fused heterocycles incorporating the chlorophenyl-triazole motif.

Preparation of Mannich Bases and Other Hybrid Structures

The Mannich reaction is a valuable tool for introducing aminoalkyl groups into the 1,2,4-triazole structure, leading to the formation of Mannich bases. nih.govresearchgate.net These reactions typically involve the condensation of a compound with an active hydrogen atom (like a 1,2,4-triazole), formaldehyde (B43269), and a primary or secondary amine. nih.gov

For instance, Mannich bases have been synthesized from 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by reacting it with an appropriate secondary amine (such as diethylamine, pyrrolidine, piperidine, or morpholine) and formaldehyde in ethanol. nih.gov In another study, Schiff bases derived from 4-amino-1,2,4-triazole (B31798) derivatives were converted into Mannich bases in the presence of formaldehyde. erdogan.edu.tr The reaction of 4-amino-3-methyl-s-triazole-5-thiol with aromatic aldehydes produces Schiff's bases, which can then be reacted with primary or secondary amines and formaldehyde to yield the corresponding Mannich bases. nih.govrsc.org These hybrid structures combine the features of the triazole ring with those of the introduced aminoalkyl moiety.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol |

| 1-[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]-4-phenylazetidin-2-one |

| 3-(4-pyridyl)-4-amino-5-mercapto-1,2,4-triazole |

| 1,2,4-triazolo[3,4-b] tsijournals.comasianpubs.orgnih.govthiadiazole |

| α-nitrophenyl hydrazone |

| N-substituted 5-aryl-1,2,4-triazole-3-acetamide |

| 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-2-thiol |

| 3-amino-1,2,4-triazole |

| thiazolo[3,2-b]-s-triazole |

| 5-methyl-1H-s-triazole-3-thiol |

| s-triazolo[3,4-b]-1,3,4-thiadiazine |

| s-triazolo[3,4-b] tsijournals.comasianpubs.orgnih.govthiadiazole |

| 4-amino-5-methyl-4H-s-triazole-3-thiol |

| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole |

| ethyl[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetate |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one |

| 5-trifluoromethyl 1,2,4-triazole |

| 5H- tsijournals.comnih.govnih.govtriazolo[5′,1′:2,3] tsijournals.comasianpubs.orgthiazino[5,4-c]quinoline |

| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Biological Activity Investigations of 3 3 Chlorophenyl 1,2,4 Triazole Derivatives Non Human Mechanistic Studies

Antifungal Efficacy Research

The antifungal properties of 1,2,4-triazole (B32235) derivatives are well-documented, with many commercially available antifungal drugs belonging to this class. Research into derivatives featuring the 3-(3-chlorophenyl) moiety has sought to identify novel candidates with potent and broad-spectrum activity.

In Vitro Evaluation Against Plant and Non-Human Pathogenic Fungi

Derivatives of 3-(3-Chlorophenyl)-1,2,4-triazole have been synthesized and evaluated for their in vitro antifungal activity against a range of plant and non-human pathogenic fungi. Studies have demonstrated that these compounds exhibit significant inhibitory effects on fungal growth. For instance, certain 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones, where one of the substituents is a 3-chlorophenyl group, have been tested against various fungal strains.

The antifungal activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus. Research has shown that novel triazole derivatives can exhibit potent activity against important pathogens such as Aspergillus fumigatus and various Candida species. amazonaws.com Specifically, some derivatives have shown better or comparable activity to established antifungal agents like fluconazole. amazonaws.com

Studies on nortopsentin analogues that incorporate a 1,2,4-triazole ring have demonstrated good antifungal activity against numerous plant pathogens, including Cercospora arachidicola Hori. nih.gov Similarly, novel 1,2,4-triazole derivatives containing amino acid fragments have shown broad-spectrum fungicidal activities against plant pathogens like Alternaria solani, Pyricularia oryzae, and Physalospora piricola. nih.gov The presence of a halogen, such as chlorine, on the phenyl ring is often a key feature in these active compounds. documentsdelivered.comicm.edu.pl

Interactive Data Table: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound Class | Fungal Strain | Activity Metric | Result | Source |

| 1,2,3-Benzotriazin-4-one containing triazoles | Aspergillus fumigatus | MIC | 0.25 µg/mL | amazonaws.com |

| 1,2,3-Benzotriazin-4-one containing triazoles | Candida albicans | MIC | 0.0156–2.0 µg/mL | amazonaws.comnih.gov |

| 1,2,3-Benzotriazin-4-one containing triazoles | Cryptococcus neoformans | MIC | 0.0156–2.0 µg/mL | amazonaws.comnih.gov |

| Amino acid-containing 1,2,4-triazoles | Physalospora piricola | EC50 | 10.126 µg/mL | nih.gov |

| Indole-1,2,4-triazole conjugates | Cercospora arachidicola Hori | Efficacy | Better than chlorothalonil | nih.gov |

| Benzimidazole-triazoles | Venturia nashicola | Efficacy | Potent activity | nih.gov |

Mechanistic Elucidation: Fungal Ergosterol (B1671047) Biosynthesis Inhibition via CYP51 (14α-Demethylase) Targeting

The primary mechanism of antifungal action for azole compounds, including 1,2,4-triazole derivatives, is the inhibition of ergosterol biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Azole antifungals act as potent and selective inhibitors of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, also known as CYP51. amazonaws.comnih.govnih.govnih.gov This enzyme is essential for the conversion of lanosterol to ergosterol. nih.gov The nitrogen atom (at position 4) of the triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. nih.govnih.gov This inhibition disrupts the sterol biosynthesis pathway, leading to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. nih.gov The altered membrane composition increases permeability and disrupts the activity of membrane-associated enzymes, ultimately inhibiting fungal growth and replication. nih.govnih.gov This mechanism has been confirmed through various studies, including sterol quantification assays and molecular docking simulations, which show that triazole derivatives fit effectively into the active site of CYP51. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Analysis for Antifungal Potential

Structure-Activity Relationship (SAR) analysis of 1,2,4-triazole derivatives has provided valuable insights into the structural requirements for potent antifungal activity. The nature and position of substituents on the phenyl ring attached to the triazole core play a crucial role in determining the efficacy of these compounds.

Halogen Substitution : The presence of halogen atoms, such as chlorine or fluorine, on the phenyl ring is often associated with enhanced antifungal activity. nih.govdocumentsdelivered.com For example, studies on vinyl triazole derivatives showed that halogen substituents like 4-Cl and 2,4-Cl2 on the phenyl ring were favorable for higher protective activities against plant fungi. documentsdelivered.com The 3-chlorophenyl group in the parent compound is consistent with this finding.

Substituent Position : The position of the substituent on the phenyl ring is critical. SAR studies on triazoles containing a 1,2,3-benzotriazin-4-one moiety revealed that derivatives with substituents at the 7-position exhibited more potent and broader-spectrum antifungal activities compared to those with groups at the 5-, 6-, or 8-positions. amazonaws.com

Side Chains : Modifications to the side chains attached to the triazole ring also significantly impact activity. For instance, linking the triazole moiety to other heterocyclic systems like indole (B1671886) or benzimidazole (B57391) can yield compounds with potent activity against specific fungal pathogens. nih.gov The introduction of an alkyne group in the side chain of triazole derivatives has been shown to result in good fungicidal activity against human pathogenic fungi. nih.gov

These SAR studies are crucial for the rational design of new and more effective antifungal agents based on the this compound scaffold.

Antibacterial and Antimicrobial Activity Studies

While the antifungal properties of triazoles are more widely recognized, research has also been conducted to evaluate their potential as antibacterial agents. These studies have explored the activity of this compound derivatives against a variety of bacterial strains.

Assessment Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of 1,2,4-triazole have been tested against both Gram-positive and Gram-negative bacteria, often showing a broad spectrum of activity. The hybridization of the 1,2,4-triazole moiety with other known antibacterial pharmacophores is a common strategy to enhance potency. sci-hub.senih.gov

For example, 1,2,4-triazole-3-thione derivatives containing a 3-chlorophenyl group have shown activity against various bacterial strains. nih.gov In some cases, these compounds have demonstrated efficacy comparable to or even exceeding that of standard antibiotics like ciprofloxacin, particularly against Gram-positive bacteria. sci-hub.se Hybrids of 1,2,4-triazole with quinolones, such as clinafloxacin, have exhibited excellent antibacterial activity against both Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govsci-hub.se Studies on 1,2,4-triazolo[1,5-a]pyrimidine derivatives also showed significant antimicrobial activity against pathogens like S. aureus, B. subtilis, E. coli, and P. aeruginosa. nih.gov

Interactive Data Table: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound Class | Bacterial Strain | Activity Metric | Result | Source |

| Clinafloxacin-triazole hybrids | Methicillin-resistant S. aureus (MRSA) | MIC | 0.25 µg/mL | nih.gov |

| 1,2,4-Triazole-imidazole hybrids | Staphylococcus aureus | MIC | 0.06-0.25 µg/mL | sci-hub.se |

| 1,2,4-Triazole-imidazole hybrids | Escherichia coli | MIC | 0.5-1 µg/mL | sci-hub.se |

| 1,2,4-Triazolo[1,5-a]pyrimidines | Bacillus subtilis | Inhibition Zone | 43 mm | nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidines | Pseudomonas aeruginosa | Inhibition Zone | 42 mm | nih.gov |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus pyogenes | MIC | 0.132 mM | mdpi.com |

Mechanistic Investigations: Inhibition of Bacterial Enzymes (e.g., Glucosamine-6-Phosphate Synthase, MraY)

To understand the antibacterial action of 1,2,4-triazole derivatives at a molecular level, researchers have investigated their potential to inhibit essential bacterial enzymes. Two such targets that have been explored are Glucosamine-6-Phosphate Synthase and MraY.

Glucosamine-6-Phosphate (GlcN-6-P) Synthase Inhibition : GlcN-6-P synthase is a crucial enzyme in the biosynthesis of amino sugars, which are essential precursors for the formation of bacterial cell wall components like peptidoglycan and lipopolysaccharide. nih.gov Inhibition of this enzyme can disrupt cell wall synthesis, leading to bacterial cell death. Triazole derivatives have been synthesized and studied as potential inhibitors of GlcN-6-P synthase, making them attractive candidates for the development of novel antimicrobial agents. nih.gov

MraY Inhibition : The enzyme phospho-MurNAc-pentapeptide translocase (MraY) is another key target in the bacterial peptidoglycan biosynthesis pathway. nih.govresearchgate.net MraY catalyzes an essential step in the formation of the bacterial cell wall. biorxiv.org Recently, non-nucleoside inhibitors of MraY based on a 1,2,4-triazole scaffold have been discovered. nih.govbiorxiv.orgbiorxiv.org Through structure-activity relationship (SAR) studies, an initial weak inhibitor was optimized to a compound with significantly improved potency (IC₅₀ of 25 µM). nih.govresearchgate.net These findings represent a promising new class of MraY inhibitors that could be developed into future antibacterial agents. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) for Antimicrobial Potency

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the structural requirements for the antimicrobial activity of 1,2,4-triazole derivatives. These computational models correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for new derivatives and guiding the design of more effective antimicrobial agents.

A study on a series of 1,2,4-triazole analogs identified the significance of electronic and steric parameters in determining their antibacterial activity. researchgate.net The models suggested that increased bulkiness on a specific coordinate of the molecule and a higher dipole moment are positively correlated with inhibitory activity. researchgate.net Another research effort focusing on novel 1,2,4-triazole derivatives developed multiparametric models using various molecular descriptors which showed a high correlation (correlation coefficients approaching 0.9) between the calculated and experimentally determined antimicrobial activities. This indicates the reliability of the QSAR models in predicting the antimicrobial potency of this class of compounds.

Key molecular descriptors that have been found to influence the antimicrobial activity of 1,2,4-triazole derivatives include:

Edge adjacency indices

GETAWAY (GEometry, Topology, and Atom-Weights AssemblY)

3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction)

Burden eigenvalues

Constitutional descriptors

These findings from QSAR studies provide a rational basis for the structural modification of 1,2,4-triazole derivatives to enhance their antimicrobial efficacy. For instance, the insights gained from these models can guide the synthesis of new compounds with optimized steric and electronic properties for improved interaction with microbial targets.

Examination of Other Preclinical Biological Activities

Beyond their antimicrobial and anticonvulsant properties, derivatives of this compound have been explored for other potential therapeutic applications, including anti-inflammatory and anticancer activities.

Several studies have highlighted the anti-inflammatory potential of 1,2,4-triazole derivatives. These compounds have shown promise in various in vitro and in vivo models of inflammation. mdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netzsmu.edu.ua The anti-inflammatory effects are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). mdpi.combiomedpharmajournal.org

For instance, some 1,2,4-triazole Schiff bases have been identified as potent and selective COX-2 inhibitors, with some compounds exhibiting greater potency than the reference drug celecoxib. mdpi.com In vivo studies using carrageenan-induced paw edema in rats have demonstrated significant anti-inflammatory activity for certain 1,2,4-triazole derivatives, comparable to standard drugs like ibuprofen (B1674241) and indomethacin. mdpi.comnih.gov

Furthermore, research has shown that some derivatives can modulate the production of pro-inflammatory cytokines. For example, specific 1,2,4-triazole derivatives containing a propanoic acid moiety have been found to decrease the levels of TNF-α and IFN-γ in mitogen-stimulated peripheral blood mononuclear cell (PBMC) cultures. nih.gov

The table below presents data on the anti-inflammatory activity of selected 1,2,4-triazole derivatives.

| Derivative Type | Model | Key Findings | Reference |

| 1,2,4-Triazole Schiff Bases | In vitro COX inhibition | Potent and selective COX-2 inhibitors. | mdpi.com |

| 1,2,4-Triazole derivatives | Carrageenan-induced paw edema (in vivo) | Activity comparable to ibuprofen and indomethacin. | mdpi.comnih.gov |

| 1,2,4-Triazole-propanoic acid derivatives | PBMC culture (in vitro) | Decreased TNF-α and IFN-γ levels. | nih.gov |

The anticancer properties of 1,2,4-triazole derivatives are a significant area of preclinical research. benthamscience.comzsmu.edu.ua Numerous studies have demonstrated the cytotoxic effects of these compounds against various human cancer cell lines. mdpi.comnih.govresearchgate.netresearchgate.netnih.govmanipal.eduekb.eg

The mechanisms underlying their anticancer activity are diverse and can involve the inhibition of key cellular targets such as EGFR, BRAF, and tubulin. nih.gov For example, certain novel 1,2,4-triazole derivatives have shown potent inhibitory activity against these targets, leading to the suppression of cancer cell proliferation. nih.gov

In vitro studies have evaluated the efficacy of these compounds against a range of cancer cell lines, including:

MCF-7 (breast cancer) mdpi.comnih.govekb.eg

HeLa (cervical cancer) nih.gov

A549 (lung cancer) researchgate.netnih.gov

HT-29 (colorectal cancer) mdpi.com

A375 (melanoma) mdpi.com

U87 (glioblastoma) researchgate.net

HL60 (promyelocytic leukemia) researchgate.net

HEPG2 (liver cancer) ekb.eg

Some derivatives have exhibited promising IC50 values in the low micromolar range. researchgate.netnih.gov For instance, a series of 1,2,4-triazole-3-thiol derivatives showed good in vitro inhibitory activity, with one compound demonstrating IC50 values of 3.854 µM, 4.151 µM, and 17.522 µM against A549, U87, and HL60 cell lines, respectively. researchgate.net Another study reported a 1,2,4-triazole derivative with an IC50 value of 3.48 µM against a selected cancer cell line. researchgate.net

The table below summarizes the in vitro anticancer activity of selected 1,2,4-triazole derivatives.

| Derivative/Compound | Cancer Cell Line(s) | IC50 Values | Reference |

| 1,2,4-triazole-3-thiol derivative (6h) | A549, U87, HL60 | 3.854 µM, 4.151 µM, 17.522 µM | researchgate.net |

| 1,2,4-triazole derivative (15) | Selected cancer cell line | 3.48 µM | researchgate.net |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | MCF-7, HeLa, A549 | 6.43 µM, 5.6 µM, 21.1 µM | nih.gov |

| Betulin-1,2,4-triazole derivative (Bet-TZ1) | A375, MCF-7, HT-29 | 22.41-46.92 µM | mdpi.com |

Anti-urease and Anti-lipase Enzyme Inhibition Studies

No published research was found investigating the anti-urease or anti-lipase enzyme inhibition activities of derivatives of this compound.

Antiviral Activity Investigations

No published research was found investigating the antiviral activity of derivatives of this compound.

Computational and Theoretical Investigations of 3 3 Chlorophenyl 1,2,4 Triazole and Its Analogues

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.info This method is instrumental in understanding the interactions between a ligand, such as a 1,2,4-triazole (B32235) derivative, and a biological target, typically a protein or enzyme. d-nb.infonih.gov

Prediction of Ligand-Receptor Binding Modes and Interactions

Molecular docking simulations have been employed to predict how 3-(3-Chlorophenyl)-1,2,4-triazole and its analogues interact with various biological receptors. For instance, studies on 1,2,4-triazole derivatives have shown that these compounds can bind effectively within the active sites of enzymes. researchgate.net The interactions are often characterized by hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking interactions between the triazole or phenyl rings and the amino acid residues of the protein. nih.gov

In one study, derivatives of 2-(4-phenyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide were docked into the active site of cholinesterase enzymes. The docked compounds were found to have a similar binding orientation, with favorable interactions with the surrounding amino acids. researchgate.net Another investigation involving 1,2,4-triazole derivatives as potential antitubercular agents used molecular docking to study their interaction with Mycobacterium tuberculosis cytochrome P450 CYP121. mdpi.com The simulations revealed key binding interactions that contribute to their inhibitory activity. mdpi.com

Similarly, docking studies of nopol-based 1,2,4-triazole-thioether compounds against the sterol demethylase of Physalospora piricola showed that the active compounds could bind well within the active site of the target protein. frontiersin.org These simulations are crucial for understanding the structure-activity relationships and for the rational design of more potent inhibitors.

Estimation of Binding Affinities and Energetics

A key output of molecular docking simulations is the estimation of the binding affinity, often expressed as a binding energy or docking score. This value provides a quantitative measure of the strength of the interaction between the ligand and the receptor. Lower binding energies typically indicate a more stable and favorable interaction.

For example, in a study of 1,2,4-triazole analogues targeting DNA gyrase, one compound exhibited a notable binding affinity of -16.5 kcal/mol. d-nb.info This finding served as a basis for designing new hypothetical agents, with one designed compound showing an even more prominent binding affinity of -21.6 kcal/mol. d-nb.info In another research, docking studies of 1,2,4-triazole-based derivatives against the c-kit tyrosine kinase protein, a target in cancer therapy, revealed excellent binding affinities, with one compound reaching -176.749 kcal/mol. nih.gov

The binding energies are influenced by the types and number of interactions formed. For instance, the formation of multiple hydrogen bonds and strong hydrophobic interactions generally leads to lower and more favorable binding energies. researchgate.net

Table 1: Examples of Calculated Binding Affinities for 1,2,4-Triazole Analogues

| Compound/Analogue Class | Target Protein | Binding Affinity (kcal/mol) |

| 1,2,4-Triazole analogue | DNA gyrase | -16.5 |

| Designed 1,2,4-triazole agent | DNA gyrase | -21.6 |

| 1,2,4-Triazole-based acetamide | c-kit tyrosine kinase | -176.749 |

| 1,2,4-Triazole-based acetamide | Protein kinase B | -170.066 |

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of molecules like this compound. researchgate.netresearchgate.netepstem.net DFT methods provide a good balance between accuracy and computational cost, making them suitable for studying relatively large molecules. researchgate.net

Analysis of Electronic Structure (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to its reactivity and properties. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap generally indicates higher reactivity and greater polarizability. nih.gov

For a series of novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, DFT calculations showed that modifications to the phenylpropanamide fragment led to different HOMO-LUMO energy gaps. nih.gov The HOMO energies for three synthesized molecules were determined to be -7.128, -6.973, and -7.144 eV, while the LUMO energies were -1.491, -1.358, and -2.526 eV, respectively. nih.gov This resulted in HOMO-LUMO energy gaps of 5.637, 5.615, and 4.618 eV. nih.gov The compound with the smallest energy gap was identified as having potential for nonlinear optical applications. nih.govnih.gov

The distribution of HOMO and LUMO across the molecule can also provide insights into its reactivity. For instance, in some 1,2,4-triazole derivatives, the HOMO is primarily located on the phenyl ring, the triazole ring, and the thioether group, while the LUMO is distributed over the pyridine (B92270) ring, triazole ring, and thioether group. nih.gov This distribution suggests the likely sites for electrophilic and nucleophilic attack.

Table 2: Calculated HOMO, LUMO, and Energy Gaps for N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide Derivatives

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Energy Gap (ΔE) (eV) |

| 7a | -7.128 | -1.491 | 5.637 |

| 7b | -6.973 | -1.358 | 5.615 |

| 7c | -7.144 | -2.526 | 4.618 |

Data sourced from a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov

Mapping of Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map visually represents the electrostatic potential on the electron density surface of the molecule.

In MEP maps, regions of negative electrostatic potential, typically colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack.

For 1,2,3-triazole derivatives, MEP calculations have shown that the most electronegative potential is often located on the nitrogen atoms of the triazole ring and on any oxygen atoms present in the molecule. researchgate.net This suggests that these sites are the most likely to interact with electrophiles or to participate in hydrogen bonding as acceptors. The regions around hydrogen atoms are generally positive, indicating their potential to act as hydrogen bond donors.

Prediction of Nonlinear Optical Properties

Certain molecules can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. DFT calculations can be used to predict the NLO properties of molecules, such as their polarizability (α) and first and second hyperpolarizabilities (β and γ).

A recent study on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide investigated their NLO potential using DFT. nih.gov The calculations revealed that one of the synthesized compounds, which also had the lowest HOMO-LUMO energy gap, exhibited significant linear polarizability and first and second hyperpolarizabilities. nih.gov These findings suggest that this class of compounds could be promising candidates for the development of new NLO materials. nih.gov The charge transfer characteristics, often inferred from the HOMO-LUMO distributions, play a crucial role in determining the NLO response of a molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel compounds and understanding the key structural features that govern their efficacy.

Two-dimensional QSAR (2D-QSAR) models have been developed for 1,2,4-triazole derivatives to predict their biological activities, such as antifungal and anti-urease actions. orientjchem.orgnih.gov These models utilize a variety of descriptors, including:

Topological Indices: These numerical descriptors capture the connectivity and branching of a molecule.

Steric Parameters: These describe the size and shape of the molecule, which can influence its binding to a biological target.

Hydrophobic Parameters: These quantify the lipophilicity of a compound, affecting its ability to cross cell membranes.

For instance, a 2D-QSAR study on 1,2,4-triazole congeners as urease inhibitors identified 14 descriptors that influence their activity, resulting in a model with strong predictive power (R² = 0.9976). orientjchem.org Another study on 1,2,4-triazole derivatives with anti-pancreatic cancer activity developed 2D-QSAR models using multiple linear regression (MLR) and multiple non-linear regression (MNLR), which showed good cross-validation coefficients. These models highlight the importance of specific structural features for biological activity and guide the design of new, more potent analogues. orientjchem.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms. nih.govjmaterenvironsci.comscribd.comnanobioletters.com These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. jmaterenvironsci.comnih.govnih.govresearchgate.net

Several 3D-QSAR studies have been conducted on 1,2,4-triazole derivatives for various therapeutic targets, including anticancer scribd.comnih.gov, antifungal nih.govresearchgate.net, and anti-inflammatory agents. nih.govmdpi.com For example, a CoMFA model for menthol-derived 1,2,4-triazole-thioether compounds as antifungal agents yielded a reliable model with good statistical significance (r² = 0.991, q² = 0.514), providing insights for designing more effective antifungal compounds. nih.gov Similarly, 3D-QSAR models for 1,2,4-triazole derivatives as anticancer agents have identified key steric and electrostatic features that contribute to their activity. scribd.comnih.gov

Table 1: Statistical Parameters of a 3D-QSAR (CoMFA) Model for Antifungal Activity

| Parameter | Value |

| q² (cross-validated correlation coefficient) | 0.514 |

| r² (non-cross-validated correlation coefficient) | 0.991 |

| S (standard error of estimate) | 0.050 |

| F value (Fischer ratio) | 183.384 |

Data from a study on menthol-derived 1,2,4-triazole-thioethers. nih.gov

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine various electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential. researchgate.netacs.orgnih.govnih.gov These parameters provide insights into the reactivity, stability, and intermolecular interactions of the compounds. researchgate.netacs.org

Correlations have been established between these quantum chemical parameters and the biological activities of 1,2,4-triazole derivatives. acs.orgnih.gov For example, the HOMO-LUMO energy gap can be related to the molecule's reactivity and its ability to interact with a biological target. acs.orgnih.gov DFT studies have been used to analyze the electronic structure of triazole derivatives as potential inhibitors for various diseases, including cancer and viral infections, helping to understand their mechanism of action at a molecular level. researchgate.netacs.org

Table 2: Key Quantum Chemical Parameters and Their Significance

| Parameter | Significance in Drug Design |

| HOMO Energy | Relates to the ability of a molecule to donate electrons. |

| LUMO Energy | Relates to the ability of a molecule to accept electrons. |

| HOMO-LUMO Gap | Indicates the chemical reactivity and stability of a molecule. |

| Dipole Moment | Influences the solubility and binding orientation of a molecule. |

| Electrostatic Potential | Helps to identify reactive sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior and stability of molecules and their complexes with biological targets over time. nih.gov

MD simulations are employed to study the conformational flexibility of this compound and its analogues. nih.govtandfonline.com These simulations can reveal the most stable conformations of the molecules in different environments, such as in solution. tandfonline.com For instance, MD studies on 1,2,4-triazole derivatives have been used to investigate their conformational states and interaction energies in acidic media. tandfonline.com Furthermore, MD simulations are crucial for assessing the stability of the binding of these compounds to their target proteins. mdpi.commdpi.com By analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can evaluate the stability of the ligand-protein complex throughout the simulation. nih.govmdpi.comnih.gov

In Silico Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. pensoft.netresearchgate.netnih.gov In silico ADME prediction tools are widely used to estimate these properties for 1,2,4-triazole derivatives. idaampublications.inpensoft.netnih.gov

These computational models predict various parameters, including:

Human Intestinal Absorption (HIA): The extent to which a drug is absorbed from the gut. researchgate.net

Blood-Brain Barrier (BBB) Penetration: The ability of a drug to cross into the central nervous system. researchgate.net

Plasma Protein Binding (PPB): The degree to which a drug binds to proteins in the blood. researchgate.net

Cytochrome P450 (CYP) Inhibition: The potential for a drug to inhibit key metabolic enzymes. researchgate.net

For example, in silico ADME studies on 1,2,4-triazole derivatives have been performed to evaluate their drug-likeness and pharmacokinetic properties, helping to identify candidates with favorable profiles for further development. pensoft.netpensoft.net These predictions are crucial for weeding out compounds that are likely to fail in later stages of development due to poor pharmacokinetics. researchgate.net

Table 3: Common In Silico ADME Parameters

| Parameter | Description | Importance |

| Molecular Weight | The mass of a molecule. | Influences absorption and distribution. |

| LogP | A measure of lipophilicity. | Affects absorption, distribution, and metabolism. |

| Topological Polar Surface Area (TPSA) | A measure of the polar surface area of a molecule. | Correlates with intestinal absorption and BBB penetration. |

| Number of Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds and N or O atoms. | Influences solubility and binding to targets. |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the intestine. | Key for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Ability to cross the BBB. | Important for CNS-acting drugs. |

Applications of 3 3 Chlorophenyl 1,2,4 Triazole in Interdisciplinary Research Fields

Agrochemical Science

In the field of agrochemical science, 1,2,4-triazole (B32235) derivatives are integral components in the development of products designed to protect crops and enhance growth, including fungicides, herbicides, and insecticides. nih.gov The unique structural features of the triazole nucleus contribute to its ability to interact with various biological targets in pests and plants. nih.govresearchgate.net

Development as Novel Fungicides for Agricultural Crop Protection

Triazole compounds represent one of the most important classes of systemic fungicides used in agriculture, primarily acting as sterol demethylation inhibitors (DMI) that disrupt the synthesis of ergosterol (B1671047), a critical component of fungal cell membranes. nih.govnih.gov This mode of action leads to the inhibition of fungal growth and, ultimately, cell death. nih.gov The development of novel triazole fungicides is a continuous effort to combat the emergence of resistant fungal strains. frontiersin.org

Research has explored the fungicidal potential of derivatives incorporating the 3-chlorophenyl moiety. In one study, a series of novel 1,2,4-triazole derivatives were synthesized, including N-(3-Chlorophenyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide . This compound, featuring a 3-chlorophenyl group, was evaluated for its antifungal activity against several plant pathogens. mdpi.com Another investigation into fused heterocyclic systems synthesized 7-(3-chlorophenyl)-6,7-dihydro-5H-imidazo[2,1-c] researchgate.netmdpi.comresearchgate.nettriazole-3-thiol , which demonstrated notable activity against phytopathogenic fungi such as Aspergillus niger and Fusarium oxysporum. nih.gov

The following table summarizes the in-vitro antifungal activity of a synthesized 1,2,4-triazole derivative containing the 3-chlorophenyl group against various phytopathogenic fungi.

Table 1: Antifungal Activity of N-(3-Chlorophenyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide (5j)

| Fungal Species | Inhibition Rate at 50 µg/mL | EC₅₀ (µg/mL) |

|---|---|---|

| Phytophthora capsici | 90% | 17.362 |

| Physalospora piricola | 78% | 39.516 (Mefentrifluconazole control) |

Data sourced from a study on novel 1,2,4-triazole derivatives. mdpi.commdpi.com

These findings underscore the importance of the 3-chlorophenyl-1,2,4-triazole scaffold as a promising lead structure for the development of new agricultural fungicides. mdpi.com

Exploration of Herbicidal and Insecticidal Potential

The 1,2,4-triazole scaffold is a key component in a variety of agricultural products, including insecticides and herbicides. nih.gov The presence of a chloro substituent on the phenyl ring of triazole derivatives has been noted for its potential to enhance pharmacological properties. researchgate.net

While specific studies focusing exclusively on the herbicidal activity of 3-(3-Chlorophenyl)-1,2,4-triazole are not extensively documented, the broader class of 1,2,4-triazole derivatives has shown significant potential. researchgate.netfigshare.com For instance, certain pyrimidine (B1678525) derivatives containing a 1,2,4-triazole moiety have exhibited good inhibition against weeds like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). figshare.com Similarly, various pyrazole (B372694) derivatives incorporating a 1,2,3-triazole unit have been reported to possess herbicidal properties. researchgate.net

In the realm of insecticides, researchers have designed and synthesized novel 1,2,4-triazole derivatives with promising results. One study involved creating hybrids of 1,2,4-triazole with amidine fragments, which showed good activity against pests like Aphis gossypii. researchgate.net Patents have also been filed for triazole compounds aimed at controlling a range of invertebrate pests, indicating a continued commercial interest in this chemical class for insect management. googleapis.com Although direct evidence for the insecticidal potential of this compound is limited, the established activity of related triazole structures suggests it is a viable area for future investigation. researchgate.netresearchgate.net

Role as Plant Growth Regulators

Triazole compounds are widely recognized for their role as plant growth regulators (PGRs), which can also confer protection against various environmental stresses. researchgate.net They typically function by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation. researchgate.net This inhibition often leads to a more compact plant structure, darker green leaves, and an increased root-to-shoot ratio, which can be advantageous in horticultural and agricultural settings. researchgate.net

Prominent triazole-based PGRs, such as Paclobutrazol and Uniconazole, contain a 4-chlorophenyl group in their structure. researchgate.net These compounds have been shown to not only regulate growth but also to enhance plant tolerance to stresses like drought and extreme temperatures. researchgate.net While the general class of 1,2,4-triazoles is known for its plant growth regulatory effects, specific research on the application of this compound in this capacity is not widely published. The established efficacy of its isomers, however, suggests that this compound could warrant investigation for similar properties.

Material Science

Beyond its biological applications, the 1,2,4-triazole nucleus is also being explored in the field of material science. frontiersin.org The electronic properties of this heterocyclic ring make it a candidate for use in advanced materials, particularly in organic electronics. nih.gov

Investigation of Electron-Transport and Hole-Blocking Characteristics

The performance of organic electronic devices, such as OLEDs and organic photovoltaic cells, relies on materials with specific charge-transport properties. Electron-transport materials (ETMs) and hole-blocking materials (HBMs) are crucial for ensuring efficient device operation by managing the flow of charge carriers. The inherent electron-deficient nature of the 1,2,4-triazole ring suggests its potential utility in these roles.

Theoretical studies, such as those using density functional theory (DFT), are employed to predict the electronic characteristics of novel molecules. nih.govnih.gov These studies analyze parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to assess a compound's suitability as an ETM or HBM. nih.gov For instance, a comprehensive investigation of 1,2,4-triazole derivatives has been conducted to explore their nonlinear optical (NLO) properties, which are relevant for optoelectronic applications. nih.gov While this particular study focused on a 3-bromophenyl derivative, it highlights the research direction into the electronic potential of halogenated phenyl-triazoles. nih.gov

Utility in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells

The development of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells is a rapidly advancing area of material science. The efficiency and stability of these devices are highly dependent on the molecular structure of the organic materials used. While specific experimental data on the use of this compound in OLED or OPV devices is not prominent in the literature, related structures have shown promise. For example, some triazole-based compounds have been noted for their luminescent properties, a key requirement for emissive layers in OLEDs. mdpi.com The tunability of the electronic properties of the 1,2,4-triazole core through different substitutions makes it an attractive target for designing new materials for these applications. nih.gov Further research is needed to synthesize and characterize this compound and evaluate its performance in organic electronic devices.

Studies as Corrosion Inhibitors

A review of available scientific literature indicates a lack of studies focused on the use of This compound as a corrosion inhibitor. Research in this area tends to focus on other triazole derivatives, which are known to form protective films on metal surfaces, but data specific to this compound is not available.

Future Research Trajectories and Emerging Avenues for 3 3 Chlorophenyl 1,2,4 Triazole

Innovation in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmental responsibility has catalyzed a revolution in synthetic chemistry. rsc.org For 1,2,4-triazole (B32235) derivatives, this means moving away from traditional methods that often rely on harsh reagents and high energy consumption. rsc.org Future research is increasingly focused on the development of green and sustainable synthetic protocols.

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique offers significant advantages over conventional heating, including drastically reduced reaction times and improved yields. rsc.orgbohrium.com For instance, microwave irradiation has been successfully used for the efficient, one-pot synthesis of various 1,2,4-triazolo[4,3-b] nih.govconsensus.appmdpi.comtriazoles, proving to be 36–72 times faster than conventional methods. rsc.org

Ultrasound-Assisted Synthesis: Sonication provides another energy-efficient pathway for synthesizing triazole derivatives. Ultrasound irradiation has been employed for the synthesis of 1,2,3-triazole derivatives through [3+2] cycloaddition reactions, resulting in excellent yields. mdpi.com

Green Solvents: The replacement of toxic and volatile organic solvents is a cornerstone of green chemistry. Research has demonstrated the successful synthesis of triazoles in environmentally benign solvents like water, glycerol, and the biodegradable solvent Cyrene™. nih.govconsensus.app Cyrene, derived from cellulose, has been shown to be an effective alternative to solvents like DMF and DMSO, with the added benefit of allowing product precipitation and avoiding chromatographic purification. nih.gov

Catalytic Innovations: The development of novel and recyclable catalytic systems is crucial. Copper nanoparticles and nanoreactors have been effectively used in green solvents for triazole synthesis. consensus.app These catalysts not only improve reaction efficiency but also minimize waste and allow for easier separation and reuse.

The application of these green methodologies to the synthesis of 3-(3-Chlorophenyl)-1,2,4-triazole and its analogues will be a primary focus, aiming to create more economical, safer, and environmentally friendly production processes.

| Green Synthesis Technique | Key Advantages | Example Application |

| Microwave Irradiation | Rapid reaction times, high yields. rsc.org | One-pot synthesis of 6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b] nih.govconsensus.appmdpi.comtriazoles. rsc.org |

| Ultrasound Irradiation | Energy efficiency, excellent product yields. mdpi.com | Synthesis of indole-based 1,2,3-triazole derivatives. mdpi.com |

| Use of Green Solvents | Reduced toxicity, biodegradability, simplified work-up. nih.govconsensus.app | Synthesis of 1,2,3-triazoles in Cyrene™, water, and glycerol. nih.govconsensus.app |

Deeper Mechanistic Insights into Biological Targets and Interactions

While the broad-spectrum biological activity of triazoles is well-documented, a deeper, more nuanced understanding of their molecular mechanisms is a key future objective. frontiersin.orgnih.gov For this compound, this involves moving beyond preliminary screening to detailed investigations of its interactions with specific biological targets.

Future research will likely concentrate on:

Target Identification and Validation: A critical area of research involves identifying the precise enzymes, receptors, or cellular pathways that derivatives of this compound interact with to exert their biological effects. For example, various triazole compounds are known to inhibit enzymes like lanosterol (B1674476) 14α-demethylase (CYP51) in fungi, aromatase in cancer therapy, and dihydrofolate reductase in bacteria. nih.govnih.govmdpi.com Pinpointing the specific targets for the 3-chlorophenyl substituted variant is a crucial next step.

Molecular Modeling and Docking Studies: Computational techniques are invaluable for visualizing and understanding ligand-protein interactions. Molecular docking studies can predict the binding modes of this compound derivatives within the active sites of target proteins, revealing key interactions such as hydrogen bonds and π-π stacking that are crucial for activity. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to delineate how structural modifications to the this compound scaffold affect biological activity. This involves synthesizing a library of analogues with systematic variations and evaluating their potency, which can guide the design of more effective and selective compounds. nih.gov

Inhibition Kinetics and Pathway Analysis: Investigating the kinetics of enzyme inhibition can reveal whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing further insight into its mechanism. Furthermore, studying the downstream effects on cellular signaling pathways can elucidate the broader biological consequences of target engagement. nih.gov

A thorough understanding of these mechanistic details is fundamental for optimizing the therapeutic potential of this compound and minimizing potential off-target effects.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is heralding a new era of accelerated drug discovery and materials science. nih.gov These computational tools are being increasingly applied to the design and optimization of novel compounds, including triazole derivatives.

Future research trajectories in this domain include:

Predictive Modeling: ML models can be trained on large datasets of existing compounds to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity (ADMET) of new, virtual compounds. mdpi.comnih.gov This allows for the rapid in silico screening of vast chemical libraries to identify promising candidates based on this compound.

Generative Design: AI, particularly through deep reinforcement learning, can be used to generate entirely new molecular structures with desired properties. nih.gov By providing a set of target parameters (e.g., high affinity for a specific protein, low toxicity), generative models can propose novel analogues of this compound that may not be conceived through traditional medicinal chemistry intuition.

Retrosynthesis Prediction: AI tools are being developed to assist in planning the synthesis of complex molecules. By analyzing known chemical reactions, these platforms can suggest viable synthetic routes for novel designed compounds, streamlining the path from digital design to physical synthesis. nih.gov

Data-Driven Hypothesis Generation: Machine learning can analyze complex biological data to identify new potential therapeutic targets or applications for existing scaffolds. researchgate.net For instance, an ML model could analyze gene expression data from diseased tissues and predict that the this compound scaffold might be effective against a previously unexplored disease target.

The integration of AI and ML promises to significantly shorten discovery timelines, reduce costs, and increase the success rate of developing new functional molecules derived from the this compound core. nih.goveurjchem.com

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling | Using algorithms to forecast compound properties (activity, ADMET). mdpi.com | Rapidly screen virtual libraries to prioritize synthesis of the most promising analogues. |

| Generative Design | Creating novel molecular structures with optimized properties. nih.gov | Design of next-generation derivatives with enhanced efficacy and safety profiles. |

| Retrosynthesis Prediction | AI-driven planning of chemical synthesis routes. nih.gov | Accelerate the physical synthesis of newly designed compounds. |

Exploration of Novel and Niche Application Domains

While 1,2,4-triazoles are well-established in agriculture and medicine, particularly as antifungal agents, future research is set to explore novel and niche applications for specific derivatives like this compound. nih.govnih.gov The unique electronic and structural properties of this scaffold make it a candidate for a diverse range of functionalities.

Emerging areas for exploration include:

Anticancer and Immuno-oncology Agents: Triazole derivatives have shown significant potential as anticancer agents. frontiersin.orgnih.gov Research has identified compounds that act as inhibitors of crucial cancer-related targets like indoleamine 2,3-dioxygenase (IDO1), a key target in immuno-oncology. nih.gov Future studies could explore derivatives of this compound for similar activities.

Neuroprotective Agents: The 1,2,4-triazole scaffold has been identified in compounds with neuroprotectant properties and as antagonists for cannabinoid receptors, suggesting a potential role in treating neurological disorders. nih.gov

Advanced Materials Science: Beyond biomedicine, triazoles are versatile ligands in coordination chemistry. core.ac.uk They can be used to construct metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing. The specific substitution pattern of this compound could lead to the formation of novel coordination polymers with unique structural and functional properties.

Agrochemical Innovations: In agriculture, there is a continuous need for new agents to combat resistance. While triazoles like Tebuconazole are used as fungicides, research could focus on developing derivatives of this compound as more potent and selective herbicides or plant growth regulators. epa.govepa.gov

Anti-Infective Agents: With the rise of multidrug-resistant bacteria, there is an urgent need for new antibacterial agents. The 1,2,4-triazole core is present in many compounds with demonstrated antibacterial activity, often acting by inhibiting essential bacterial enzymes like dihydrofolate reductase. mdpi.com